2-(3-Piperidinyl)ethyl nicotinate hydrochloride
Overview
Description
2-(3-Piperidinyl)ethyl nicotinate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals due to its significant pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Piperidinyl)ethyl nicotinate hydrochloride typically involves the reaction of nicotinic acid with 3-piperidinol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product . The general reaction scheme can be represented as follows:
Step 1: Nicotinic acid is reacted with thionyl chloride to form nicotinoyl chloride.
Step 2: Nicotinoyl chloride is then reacted with 3-piperidinol to form 2-(3-Piperidinyl)ethyl nicotinate.
Step 3: The final product, 2-(3-Piperidinyl)ethyl nicotinate, is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and high efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Piperidinyl)ethyl nicotinate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nicotinate moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted nicotinates, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(3-Piperidinyl)ethyl nicotinate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Piperidinyl)ethyl nicotinate hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to modulate various biochemical pathways, including those involved in inflammation and cell proliferation. The exact molecular targets and pathways are still under investigation, but it is known to interact with enzymes and receptors involved in these processes .
Comparison with Similar Compounds
2-(3-Piperidinyl)ethyl nicotinate hydrochloride can be compared with other piperidine derivatives, such as:
Piperine: A natural alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Known for its anticancer and anti-inflammatory effects.
Matrine: Exhibits antiproliferative and antimetastatic effects on cancer cells.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacological properties compared to other piperidine derivatives .
Properties
IUPAC Name |
2-piperidin-3-ylethyl pyridine-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c16-13(12-4-2-7-15-10-12)17-8-5-11-3-1-6-14-9-11;/h2,4,7,10-11,14H,1,3,5-6,8-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPSGXHBJKMYLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC(=O)C2=CN=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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